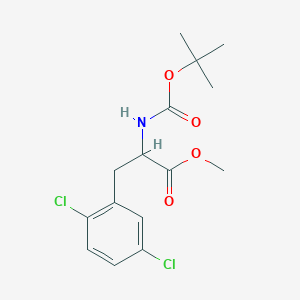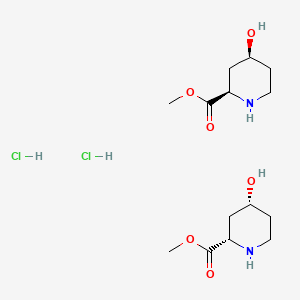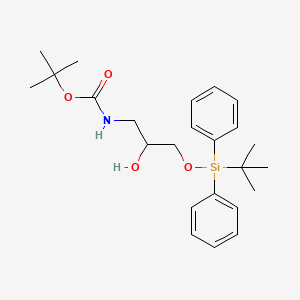
Tert-butyl (3-((tert-butyldiphenylsilyl)oxy)-2-hydroxypropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3-((tert-butyldiphenylsilyl)oxy)-2-hydroxypropyl)carbamate is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its protective groups, which play a crucial role in various chemical reactions and synthetic processes. Its unique properties make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-((tert-butyldiphenylsilyl)oxy)-2-hydroxypropyl)carbamate typically involves multiple steps, starting with the protection of the hydroxyl group using tert-butyldiphenylsilyl chloride (TBDPSCl). The reaction conditions often require the use of a strong base, such as triethylamine (NEt3), to facilitate the formation of the silyl ether.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of the tert-butyl group and the silyl ether moiety influences its reactivity.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4) are commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like lithium diisopropylamide (LDA) and Grignard reagents (RMgX) are used in substitution reactions.
Major Products Formed: The reactions can yield a variety of products, including alcohols, ketones, and other derivatives, depending on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as a protecting group for alcohols, preventing unwanted reactions during complex syntheses. Its stability under various conditions makes it a valuable tool in multi-step reactions.
Biology: The compound's ability to protect sensitive hydroxyl groups is useful in the study of biomolecules. It can be used to modify natural products and investigate their biological activity.
Medicine: Research in medicinal chemistry often involves the use of protecting groups like tert-butyl (3-((tert-butyldiphenylsilyl)oxy)-2-hydroxypropyl)carbamate to synthesize drug candidates. Its stability and reactivity make it suitable for developing new pharmaceuticals.
Industry: In the chemical industry, this compound is used in the synthesis of various materials, including polymers and fine chemicals. Its protective properties are essential for achieving high-purity products.
Mechanism of Action
The mechanism by which tert-butyl (3-((tert-butyldiphenylsilyl)oxy)-2-hydroxypropyl)carbamate exerts its effects involves the protection of hydroxyl groups. The tert-butyldiphenylsilyl group acts as a shield, preventing unwanted reactions with other functional groups. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with reactive intermediates and stabilizes them.
Comparison with Similar Compounds
Tert-butyl(dimethyl)silyl (TBDMS) ethers: These are similar protecting groups but differ in their stability and reactivity.
Tert-butyl(chloro)diphenylsilane (TBDPSCl): This is a precursor used in the synthesis of the target compound.
Uniqueness: Tert-butyl (3-((tert-butyldiphenylsilyl)oxy)-2-hydroxypropyl)carbamate stands out due to its enhanced stability and versatility compared to other silyl ethers. Its ability to withstand a wide range of reaction conditions makes it a preferred choice in complex synthetic processes.
Properties
IUPAC Name |
tert-butyl N-[3-[tert-butyl(diphenyl)silyl]oxy-2-hydroxypropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO4Si/c1-23(2,3)29-22(27)25-17-19(26)18-28-30(24(4,5)6,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-16,19,26H,17-18H2,1-6H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPYXKKVNRBCAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO4Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
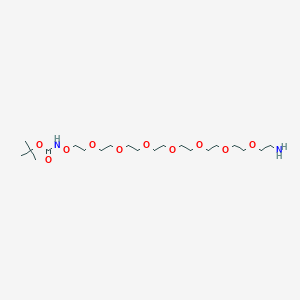
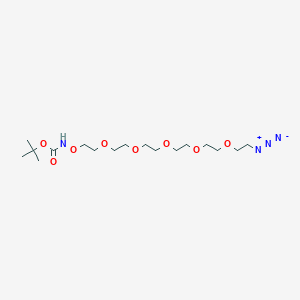
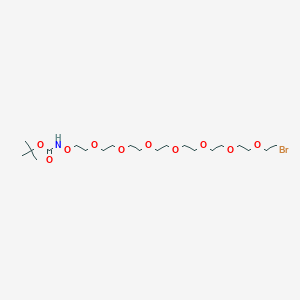
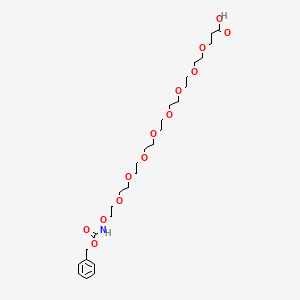
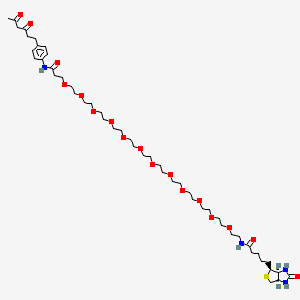
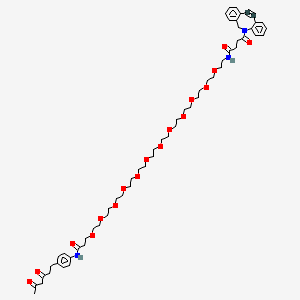
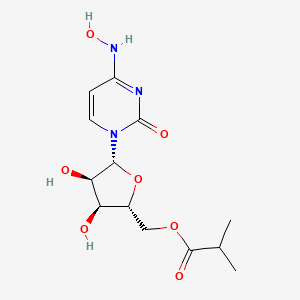
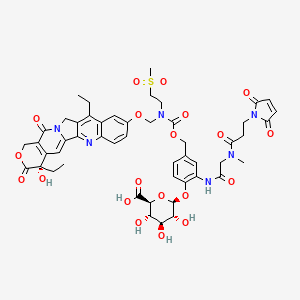
![sodium;8-methylsulfanyl-3-nitro-1,4,7,9-tetraza-5-azanidabicyclo[4.3.0]nona-3,6,8-trien-2-one;dihydrate](/img/structure/B8104512.png)
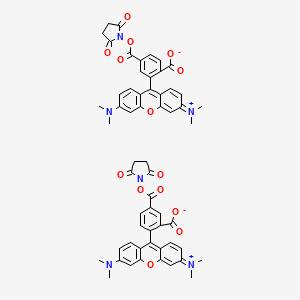
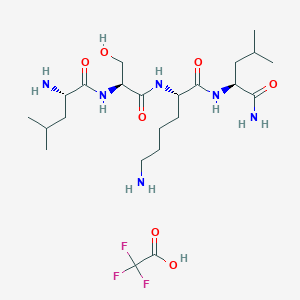
![(2R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B8104530.png)
